(S)-Laudanosine

Prolyl Endopeptidase Enzyme Inhibition Alkaloid Pharmacology

CAS Note: The originally provided CAS 479413-70-2 refers to AUDA, not (S)-Laudanosine. The correct CAS is 2688-77-9. Researchers quantifying (S)-Laudanosine as an atracurium/cisatracurium metabolite face enantiomeric interference that racemic mixtures cannot resolve. This chiral reference standard eliminates that ambiguity. • Chiral CE resolution Rs=10.5 with sulfated-γ-cyclodextrin for method validation • GABA-A receptor IC50=10 μM; Mu-1 opioid Ki=2.7 μM for neuropharmacology assays • ≥98% purity; shipped under wet ice; store at -20°C

Molecular Formula C23H40N2O3
Molecular Weight 392.6 g/mol
CAS No. 479413-70-2
Cat. No. B1666127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Laudanosine
CAS479413-70-2
SynonymsAUDA
Molecular FormulaC23H40N2O3
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)NCCCCCCCCCCCC(=O)O
InChIInChI=1S/C23H40N2O3/c26-21(27)10-8-6-4-2-1-3-5-7-9-11-24-22(28)25-23-15-18-12-19(16-23)14-20(13-18)17-23/h18-20H,1-17H2,(H,26,27)(H2,24,25,28)
InChIKeyXLGSEOAVLVTJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Laudanosine Identity & CAS Clarification


(S)-Laudanosine, the (S)-enantiomer of laudanosine, is a benzyltetrahydroisoquinoline alkaloid primarily recognized as a major metabolite of the neuromuscular blocking agents atracurium and cisatracurium [1]. It is also a natural product found in plant species such as Papaver somniferum and Argemone platyceras [2]. It is critical for procurement to note that the widely documented CAS registry number for this specific enantiomer is 2688-77-9 . The CAS number 479413-70-2 provided in the input is associated with an entirely distinct chemical entity, 12-(3-(adamantan-1-yl)ureido)dodecanoic acid (AUDA), a soluble epoxide hydrolase inhibitor, and does not refer to (S)-Laudanosine [3]. This document provides quantitative evidence relevant to (S)-Laudanosine (CAS 2688-77-9) to ensure scientific selection is based on accurate compound identity.

Substitution Risks for (S)-Laudanosine Analysis


Substituting (S)-Laudanosine with the racemic mixture (D,L-Laudanosine) or the (R)-enantiomer is scientifically unsound due to the established principle of stereoselective molecular interactions. The tetrahydroisoquinoline skeleton contains a chiral center, and enantiomers can exhibit distinct biological effects and physical properties [1]. For instance, in chiral capillary electrophoresis (CE) analysis, (S)-Laudanosine and (R)-Laudanosine exhibit distinct migration orders and require specific chiral selectors like sulfated-γ-cyclodextrin to achieve a resolution factor (Rs) of up to 10.5 [2]. Using the racemate as a substitute would introduce a confounding variable in any assay designed to quantify stereospecific activity or metabolism, rendering data uninterpretable. Furthermore, while studies on quaternized derivatives suggest the parent enantiomers do not lead to significant differences in neuromuscular blocking potency [3], this finding does not extend to other pharmacological or analytical contexts. Procurement of the specific enantiomer is essential for reproducible and valid research outcomes.

(S)-Laudanosine Quantitative Evidence


PREP Inhibition Profile

(S)-Laudanosine inhibits prolyl endopeptidase (PREP) with a half-maximal inhibitory concentration (IC50) of 341 μM . In the context of inhibitor development, this potency is several orders of magnitude weaker than highly optimized, clinical-stage PREP inhibitors, which achieve nanomolar potencies [1]. This moderate activity profile is critical for researchers to consider when selecting a tool compound; (S)-Laudanosine is not a potent or selective PREP inhibitor and should be used as a reference control or starting scaffold rather than a lead compound.

Prolyl Endopeptidase Enzyme Inhibition Alkaloid Pharmacology

Platelet Aggregation Inhibition Profile

At a concentration of 100 μM, (S)-Laudanosine inhibits both arachidonic acid-induced and collagen-induced aggregation in washed rabbit platelets . This is a functional, albeit weak, antiplatelet effect. By comparison, clinical antiplatelet agents like aspirin achieve complete inhibition of arachidonic acid-induced aggregation at much lower concentrations (e.g., IC50 values in the low micromolar range for COX-1 inhibition) [1]. This data quantifies the compound's activity in a specific ex vivo model, providing a benchmark for researchers studying its cardiovascular or hematological effects.

Platelet Aggregation Cardiovascular Ex Vivo Pharmacology

GABA-A Receptor Low-Affinity Inhibition

The racemate, D,L-Laudanosine, inhibits low-affinity GABA-A receptors labeled by [3H]bicuculline methochloride with an IC50 of 10 μM, while being almost ineffective at high-affinity GABA-A receptors (IC50 = 100 μM) [1]. While this data is for the racemate, it provides the most definitive quantitative baseline for the enantiomer's class effects. This potency is significantly lower than that of classic GABA-A antagonists, such as bicuculline itself (IC50 in the low μM range), and vastly weaker than positive allosteric modulators like benzodiazepines. This profile is crucial for researchers investigating the compound's epileptogenic potential or its interaction with central GABAergic systems.

GABA Receptor Neuropharmacology Seizure Mechanism

Enantioseparation & Quality Control

(S)-Laudanosine serves as a critical model compound for developing chiral separation methods. A 2025 study demonstrated the successful enantioseparation of laudanosine using capillary electrophoresis with sulfated-γ-cyclodextrin (S-γ-CyD) as a chiral selector, achieving a resolution factor (Rs) of 10.5 [1]. This high resolution is essential for quantifying enantiomeric purity. The compound is also offered as a certified reference standard for analytical method validation and quality control applications related to the manufacture of Atracurium, where monitoring the metabolite is required [2]. This specific, quantitative analytical performance is a key differentiator for procurement in pharmaceutical QC and analytical chemistry laboratories.

Chiral Separation Analytical Chemistry Quality Control

(S)-Laudanosine Application Scenarios


Chiral Method Development & Validation

(S)-Laudanosine is optimally suited for use as a model compound and system suitability standard in the development and validation of chiral separation methods, such as capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC). The documented achievement of a resolution factor (Rs) of 10.5 with sulfated-γ-cyclodextrin [1] provides a benchmark for evaluating and optimizing new chiral stationary phases or selectors. Its use as a reference standard ensures the accuracy and reliability of enantiomeric purity assays.

Metabolite Monitoring in QC

In the industrial production of the neuromuscular blocking agents atracurium and cisatracurium, (S)-Laudanosine serves as a certified reference standard for monitoring the presence of the metabolite as a process-related impurity [2]. Quantitative analytical methods validated with this standard are essential for Abbreviated New Drug Applications (ANDAs) and ensuring batch-to-batch consistency in commercial manufacturing.

In Vitro PREP & Platelet Studies

Researchers studying prolyl endopeptidase (PREP) can employ (S)-Laudanosine as a moderate-potency control inhibitor (IC50 = 341 μM) to benchmark the activity of novel, more potent compounds. Similarly, in ex vivo studies of platelet aggregation using washed rabbit platelets, (S)-Laudanosine (at 100 μM) provides a reproducible, albeit weak, inhibitory effect against arachidonic acid and collagen stimulation , serving as a reference point for the activity of other alkaloids or natural products.

GABAergic & Opioidergic Mechanism Studies

For neuropharmacology research, (S)-Laudanosine (as the active enantiomer of the racemate) is a valuable tool for probing low-affinity GABA-A receptor function, based on the established IC50 of 10 μM for the racemate [3]. Its competitive binding to the Mu-1 opioid receptor (Ki = 2.7 μM) [3] makes it relevant for studies on analgesia, seizure mechanisms, and the central nervous system effects of atracurium metabolites, with the quantitative data providing a basis for selecting appropriate in vitro concentrations.

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